[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound contains several functional groups including a 1,3-oxazole ring, a 1,2,3-triazole ring, a bromophenyl group, and a carboxylate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition reactions . For example, 1,2,3-triazoles can be synthesized through a [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-oxazole and 1,2,3-triazole rings, along with the bromophenyl and methyl groups. The presence of these rings would likely result in a rigid structure with potential for pi-pi stacking interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine atom on the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazole derivatives, including compounds structurally related to "[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," have attracted significant attention in scientific research due to their diverse biological activities. These compounds are explored for their potential in various therapeutic areas due to their pharmacological significance. The research applications of these compounds span across multiple fields, including medicinal chemistry, agriculture, and environmental sciences.
Medicinal Chemistry and Drug Discovery
Triazole derivatives are renowned for their broad spectrum of biological activities. They have been investigated for anti-inflammatory, antimicrobial, antifungal, antioxidant, antiplatelet, antimycobacterial, antitumoral, and antiviral properties. These compounds are also studied for their potential against several neglected diseases, making them valuable in the discovery and development of new therapeutic agents (Ferreira et al., 2013).
Agriculture
Triazole derivatives have found applications in agriculture as growth regulators, pesticides, and fungicides. Their ability to inhibit the growth of harmful organisms while promoting plant health is of particular interest. The development and use of triazole-based compounds in agricultural products help in enhancing crop yield and protection against various plant diseases.
Environmental Sciences
In the environmental domain, triazole derivatives are explored for their role as corrosion inhibitors and in the synthesis of polymers and materials with specific properties. These compounds contribute to the development of eco-friendly and sustainable chemical processes. They are also part of research aimed at reducing environmental pollution and improving the durability and lifespan of materials.
Synthetic Chemistry
The versatile chemistry of triazole derivatives allows for their use in various synthetic applications. They serve as key intermediates in the synthesis of complex molecules. Innovations in triazole chemistry, including eco-friendly synthesis methods, have opened new avenues for the creation of molecules with potential applications in drug development, material science, and beyond.
Future Directions
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-4-6-16(7-5-13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)18-10-8-17(23)9-11-18/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMADWVSYNLRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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